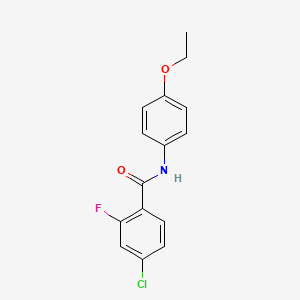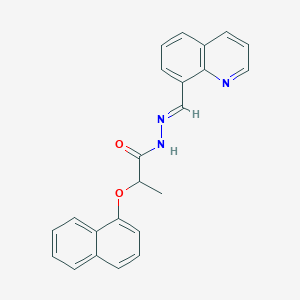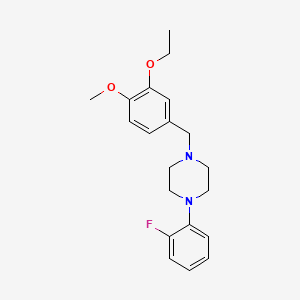![molecular formula C14H12ClN3O3 B5710128 N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a pyridinecarbohydrazide derivative that has been synthesized through various methods and has been found to have a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. This compound has been used to study the role of HDACs in various biological processes, including cell differentiation, cell cycle regulation, and apoptosis.
Mecanismo De Acción
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting the activity of HDACs, this compound can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and suppress tumor formation in animal models. This compound has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide has several advantages for lab experiments. This compound is a potent inhibitor of HDACs and has been shown to be effective at low concentrations. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound can also have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide. One direction is to study the role of this compound in epigenetic regulation and its potential as a therapeutic target for various diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarbohydrazide in the presence of a base, or the reaction of 2-pyridinecarbohydrazide with 4-chlorophenoxyacetic acid in the presence of a coupling agent. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-6-11(7-5-10)21-9-13(19)17-18-14(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKYLJGMTYLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)



![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)
![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)
